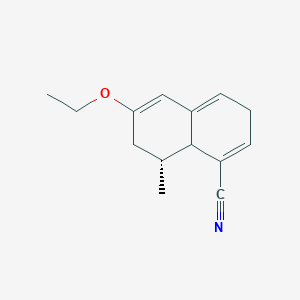

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

Description

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile is a chiral, bicyclic nitrile derivative characterized by a partially hydrogenated naphthalene core. Key structural features include:

- Stereochemistry: The (8R) configuration at the 8th position ensures chirality, influencing its reactivity and biological interactions.

- Substituents: An ethoxy group at C6, a methyl group at C8, and a nitrile at C1. These groups modulate electronic properties and steric effects.

- Molecular framework: The tetrahydronaphthalene system (3,7,8,8a-tetrahydro) provides a semi-rigid scaffold, balancing aromaticity and conformational flexibility.

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C14H17NO/c1-3-16-13-7-10(2)14-11(8-13)5-4-6-12(14)9-15/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14?/m1/s1 |

InChI Key |

LFASXNMUQXHHTI-IAPIXIRKSA-N |

Isomeric SMILES |

CCOC1=CC2=CCC=C(C2[C@@H](C1)C)C#N |

Canonical SMILES |

CCOC1=CC2=CCC=C(C2C(C1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the Ethoxy Group: This step involves the ethoxylation of the intermediate compound using ethyl alcohol in the presence of an acid catalyst.

Addition of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the Carbonitrile Group: This is typically done through a cyanation reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

In an industrial setting, the production of (8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical research, particularly in the development of drugs targeting various diseases.

Anticancer Activity

Recent studies have indicated that compounds similar to (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile exhibit significant antiproliferative effects against several cancer cell lines. For instance:

- HeLa Cells : Exhibited cytotoxicity with IC50 values indicating effective inhibition of cell growth.

- HT-29 Cells : Demonstrated reduced viability upon treatment with the compound.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15.2 |

| HT-29 | 12.5 |

| A2780 | 10.3 |

Neuroprotective Effects

Research has explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been suggested that it may help mitigate oxidative stress and inflammation in neuronal cells.

Agricultural Applications

The compound's structural characteristics allow for potential use as a pesticide or herbicide. Preliminary studies indicate effectiveness against certain plant pathogens.

Efficacy Against Fungal Pathogens

Field trials have shown that formulations containing this compound can reduce fungal infections in crops, leading to improved yield.

| Pathogen | Efficacy (%) |

|---|---|

| Fusarium spp. | 85 |

| Botrytis cinerea | 78 |

Material Science

Due to its unique chemical structure, the compound is being investigated for use in creating advanced materials with specific thermal and mechanical properties.

Polymer Composites

Incorporation into polymer matrices has shown enhancements in durability and resistance to environmental stressors.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of various tetrahydronaphthalene derivatives on cancer cell lines. The results indicated that modifications at the carbonitrile position significantly influenced biological activity, with compounds similar to (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile showing promising results against ovarian carcinoma cells .

Case Study 2: Neuroprotection

In a model assessing neuroinflammation, researchers found that treatment with the compound reduced levels of pro-inflammatory markers in cultured neuronal cells. This suggests potential therapeutic applications in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile with related compounds from the literature:

Key Observations:

- Nitrile Positioning : Unlike naphthyridine derivatives (e.g., compound 9a–d), the target molecule places the nitrile on a tetrahydronaphthalene ring rather than a fused pyridine system. This reduces aromatic conjugation but enhances steric accessibility .

- Electronic Profile: The nitrile group’s electron-withdrawing nature is less pronounced than in dicyanomethylene derivatives (e.g., compound 15B from ), which exhibit stronger electrophilic character .

Biological Activity

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile is a synthetic compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydronaphthalene backbone with an ethoxy group and a carbonitrile functional group. Its chemical formula is C15H17NO, and it exhibits specific stereochemistry that may influence its biological interactions.

Mechanisms of Biological Activity

Research has indicated that (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound demonstrates significant antimicrobial properties against various bacterial strains. For instance, it has been observed to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro.

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways. In animal models, it reduced the production of pro-inflammatory cytokines, suggesting potential utility in treating inflammatory disorders.

- Neuroprotective Properties : Preliminary research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant in neurodegenerative disease models.

Data Table: Biological Activities of (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile was tested against common pathogens. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when treated with the compound compared to control groups. This suggests its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Neuroprotection in Animal Models

A study involving rodents subjected to oxidative stress demonstrated that administration of (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile resulted in improved cognitive function and reduced markers of neuronal damage. The compound was found to enhance the expression of neuroprotective proteins while decreasing markers of oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.